

Application Note: Quantification of Sodium Mercaptobenzothiazole in Engine Coolants Using HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium mercaptobenzothiazole*

Cat. No.: *B8813654*

[Get Quote](#)

Abstract

This application note details a robust and reliable method for the quantification of sodium 2-mercaptobenzothiazole (NaMBT), a common corrosion inhibitor, in ethylene glycol-based engine coolants. The protocol employs High-Performance Liquid Chromatography (HPLC) with UV detection, providing a straightforward and accurate analytical procedure. This method is crucial for quality control in coolant manufacturing and for monitoring inhibitor depletion in in-service fluids to ensure optimal engine protection.

Introduction

Sodium 2-mercaptobenzothiazole (NaMBT) is widely used as a corrosion inhibitor in engine coolant formulations, particularly for protecting yellow metals like copper and brass from corrosion.^[1] The concentration of NaMBT in the coolant is a critical parameter, as insufficient levels can lead to premature failure of cooling system components. Conversely, excessive amounts offer no additional benefit and increase cost. Therefore, a precise and accurate analytical method for quantifying NaMBT is essential for both manufacturers and quality control laboratories. High-Performance Liquid Chromatography (HPLC) is an effective technique for the determination of corrosion inhibitors in ethylene glycol-based coolant solutions.^[2] This document provides a detailed protocol for the analysis of NaMBT in engine coolants using a reverse-phase HPLC method with UV detection.

Experimental Protocol

This section provides a detailed methodology for the quantification of NaMBT in engine coolant samples.

Materials and Reagents

- Sodium 2-mercaptopbenzothiazole (NaMBT) standard, >98% purity
- HPLC-grade acetonitrile
- HPLC-grade water
- Phosphoric acid, analytical grade
- Engine coolant samples (new and used)
- 0.45 μm syringe filters

Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is recommended.
[\[3\]](#)

Preparation of Standard Solutions

- Stock Standard Solution (1000 $\mu\text{g}/\text{mL}$): Accurately weigh approximately 100 mg of NaMBT standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 $\mu\text{g}/\text{mL}$ to 100 $\mu\text{g}/\text{mL}$. These will be used to construct the calibration curve.

Sample Preparation

- Accurately dilute 1 mL of the engine coolant sample to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.[\[4\]](#)
- Vortex the diluted sample for 30 seconds to ensure homogeneity.
- Filter the diluted sample through a 0.45 μm syringe filter into an HPLC vial.[\[5\]](#)

Chromatographic Conditions

The following HPLC conditions have been found suitable for this analysis:

Parameter	Condition
Column	C18, 4.6 mm x 250 mm, 5 μm
Mobile Phase	Isocratic: 70% Methanol / 30% 0.5% Phosphoric Acid in Water [6] [7]
Flow Rate	1.0 mL/min [3]
Injection Volume	20 μL [6] [7]
Column Temperature	35°C [3]
Detection Wavelength	320 nm [3]
Run Time	10 minutes

Calibration Curve

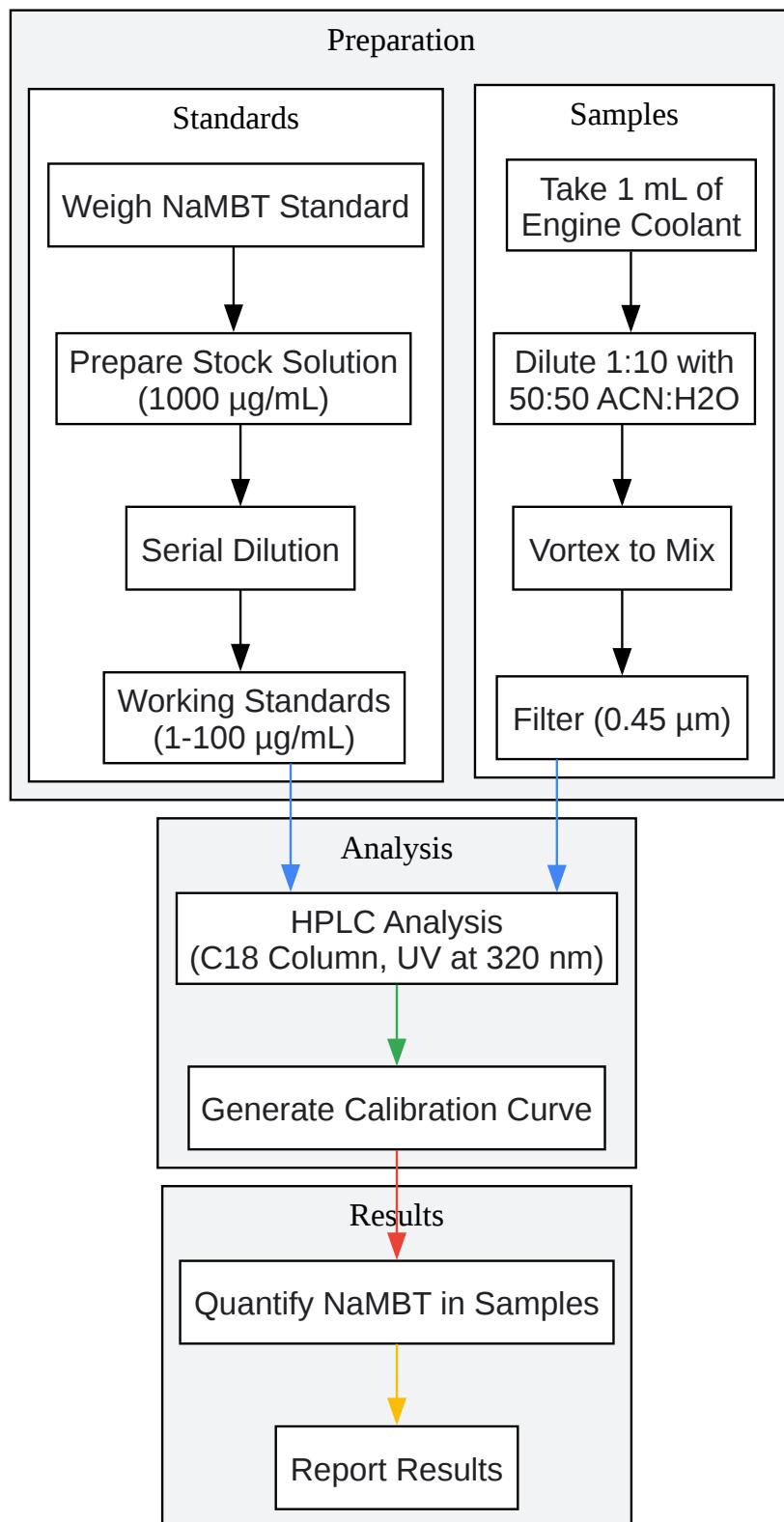
Inject the working standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. A linear regression analysis should be performed to determine the equation of the line and the correlation coefficient (R^2), which should be >0.999 .

Data Presentation

The concentration of NaMBT in the engine coolant samples can be calculated using the calibration curve. The following tables summarize typical quantitative data obtained from the analysis of new and used engine coolant samples.

Table 1: Calibration Data for NaMBT Standards

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1.0	5,234
5.0	26,170
10.0	52,340
25.0	130,850
50.0	261,700
100.0	523,400
Linearity (R^2)	0.9998


Table 2: Quantification of NaMBT in Engine Coolant Samples

Sample ID	Description	Peak Area (arbitrary units)	Calculated Concentration ($\mu\text{g/mL}$ in diluted sample)	Original Concentration (% w/v)
QC-New-01	New Coolant	157,020	30.0	0.30
QC-Used-A	Used Coolant (1 year)	104,680	20.0	0.20
QC-Used-B	Used Coolant (3 years)	41,872	8.0	0.08

Note: The original concentration is calculated considering the 1:10 dilution factor. Typical concentrations of **sodium mercaptobenzothiazole** in new engine coolants range from 0.1 to 0.6 weight percent.[\[8\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of NaMBT in engine coolants.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NaMBT quantification.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of **sodium mercaptobenzothiazole** in engine coolants. The method demonstrates excellent linearity and can be readily implemented in quality control laboratories for routine analysis. Accurate monitoring of NaMBT levels is critical for ensuring the long-term performance and corrosion protection of automotive cooling systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. diva-portal.org [diva-portal.org]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comparative study of four different C 18 HPLC columns with different particle sizes and lengths for the optimization of... [ouci.dntb.gov.ua]
- 7. Comparative study of four different C 18 HPLC columns with different particle sizes and lengths for the optimization of UV absorbing engine coolant additives analysis | CoLab [colab.ws]
- 8. US3090757A - Antifreeze composition - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Note: Quantification of Sodium Mercaptobenzothiazole in Engine Coolants Using HPLC]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b8813654#quantification-of-sodium-mercaptobenzothiazole-in-engine-coolants-using-hplc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com